Z-D-Leu-ONp
Overview
Description
Z-D-Leu-ONp, also known as Z-L-leucine 4-nitrophenyl ester, is a compound with the molecular formula C20H22N2O6 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of Z-D-Leu-ONp involves a multi-step reaction with thionyl chloride, diethyl ether, and pyridine .Molecular Structure Analysis
The molecular structure of Z-D-Leu-ONp is characterized by an empirical formula of C20H22N2O6 . Its molecular weight is 386.398 .Physical And Chemical Properties Analysis
Z-D-Leu-ONp has a density of 1.2±0.1 g/cm3, a boiling point of 561.3±45.0 °C at 760 mmHg, and a flash point of 293.2±28.7 °C . The compound is stored at a temperature of 2-8°C .Scientific Research Applications
1. Proteolytic Enzymes in Molecular Biology
- Application Summary : D-Leu is used in the study of proteolytic enzymes, which are capable of hydrolyzing peptide bonds in proteins. These enzymes have great medical and pharmaceutical importance due to their key role in biological processes and in the life-cycle of many pathogens .
- Results : The study provides insights into the molecular biological aspects of proteolytic enzymes and their applications in the life sciences .
2. Antibacterial Effect on Xanthomonas citri subsp. citri
- Application Summary : D-Leu has been found to have an antibacterial effect on Xanthomonas citri subsp. citri, a plant pathogen that is extremely detrimental to the production of Citrus fruit .
- Methods of Application : The study involved exposing the bacterial culture supernatant and crude extract of D-Leu to Xanthomonas citri subsp. citri .
- Results : The results showed that 2 mM D-Leu morphologically altered Xanthomonas citri subsp. citri from rod to chain form and 7 mM D-Leu caused the bacteria to lose pathogenicity and/or die .
Safety And Hazards
properties
IUPAC Name |
(4-nitrophenyl) (2R)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O6/c1-14(2)12-18(21-20(24)27-13-15-6-4-3-5-7-15)19(23)28-17-10-8-16(9-11-17)22(25)26/h3-11,14,18H,12-13H2,1-2H3,(H,21,24)/t18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UALXQWNUXKECJD-GOSISDBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20426400 | |
Record name | Z-D-Leu-ONp | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20426400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Z-D-Leu-ONp | |
CAS RN |
52235-17-3 | |
Record name | Z-D-Leu-ONp | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20426400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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